4-{[Methyl(octadecyl)amino]methyl}benzaldehyde
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for 4-{[methyl(octadecyl)amino]methyl}benzaldehyde is 4-[(methyloctadecylamino)methyl]benzaldehyde . This nomenclature follows IUPAC rules by prioritizing the longest carbon chain (octadecyl) as the parent alkyl group, with the methylamino substituent attached to the benzaldehyde core at the para position.
Structurally, the compound consists of a benzaldehyde moiety (a benzene ring with an aldehyde functional group at position 1) substituted at position 4 by a methylene-linked methyloctadecylamino group. The octadecyl chain (C18H37) is bonded to the nitrogen atom, which is also methylated. The molecular formula is C27H47NO , reflecting 27 carbon atoms, 47 hydrogen atoms, one nitrogen atom, and one oxygen atom.
A simplified structural representation is:
O
||
C<sub>6</sub>H<sub>4</sub>–CH<sub>2</sub>–N(CH<sub>3</sub>)–C<sub>18</sub>H<sub>37</sub>
Alternative Nomenclatural Systems and Common Synonyms
This compound is recognized under several synonymous designations across chemical databases:
The CAS Registry Number, a universal identifier for chemical substances, is 143183-17-9 . Other identifiers include:
Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 4-[(methyloctadecylamino)methyl]benzaldehyde |
| CAS Registry Number | 143183-17-9 |
| Molecular Formula | C27H47NO |
| Exact Mass | 401.366 g/mol |
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number 143183-17-9 is uniquely assigned to this compound and corroborated by chemical databases such as ChemSrc. Cross-referencing this identifier with its molecular formula (C27H47NO ) confirms consistency across sources. The molecular weight, calculated as 401.668 g/mol , aligns with theoretical values derived from atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
The structural validation is further supported by the compound’s SMILES notation:
O=CC1=CC=C(C=C1)CN(C(C)C)CCCCCCCCCCCCCCCCC
This notation explicitly defines the benzaldehyde core, methylene bridge, and branched methyl-octadecylamino group.
Properties
CAS No. |
143183-17-9 |
|---|---|
Molecular Formula |
C27H47NO |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
4-[[methyl(octadecyl)amino]methyl]benzaldehyde |
InChI |
InChI=1S/C27H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2)24-26-19-21-27(25-29)22-20-26/h19-22,25H,3-18,23-24H2,1-2H3 |
InChI Key |
KSEZHLYGKRTQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Bromomethyl)benzaldehyde
The precursor 4-(bromomethyl)benzaldehyde is critical for this route. It is synthesized via bromination of 4-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride at 78°C. Alternative methods include halogenation with PBr₃ in dichloromethane at 0–5°C.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Reaction Time | 3–5 hours |
Alkylation with N-Methyloctadecylamine
4-(Bromomethyl)benzaldehyde reacts with N-methyloctadecylamine in anhydrous DMF at 60–65°C under nitrogen. A base like K₂CO₃ neutralizes HBr, driving the reaction to completion.
Optimized Conditions:
Mechanism:
$$
\text{Ar-CH}2\text{Br} + \text{HN(CH}3\text{)(C}{18}\text{H}{37}) \rightarrow \text{Ar-CH}2\text{N(CH}3\text{)(C}{18}\text{H}{37}) + \text{HBr}
$$
Mannich Reaction-Based Approaches
Direct Aminomethylation of Benzaldehyde
A modified Mannich reaction employs benzaldehyde , formaldehyde , and N-methyloctadecylamine in acidic ethanol. The reaction proceeds via iminium ion intermediates, forming the target compound.
Conditions:
Limitations:
Preformed Mannich Base Strategy
To bypass side reactions, a preformed Mannich base (e.g., 4-hydroxymethylbenzaldehyde ) reacts with N-methyloctadecylamine under mild conditions.
Steps:
- Synthesize 4-hydroxymethylbenzaldehyde via hydroxymethylation of benzaldehyde.
- Convert hydroxyl to a leaving group (e.g., Cl using SOCl₂).
- Substitute with N-methyloctadecylamine.
Reductive Amination Pathways
Reductive Coupling of 4-Aminomethylbenzaldehyde
4-Aminomethylbenzaldehyde undergoes reductive alkylation with octadecyl methyl ketone using NaBH₃CN in methanol.
Reaction Scheme:
$$
\text{Ar-CH}2\text{NH}2 + \text{CH}3\text{CO-C}{18}\text{H}{37} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-CH}2\text{N(CH}3\text{)(C}{18}\text{H}{37})
$$
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents highlight the use of continuous flow systems for large-scale synthesis, ensuring efficient mixing and temperature control.
Advantages:
Solvent and Catalyst Recycling
Ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate ) serve as recyclable catalysts in aldol condensation steps, reducing waste.
Analytical Validation and Quality Control
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 387.64 g/mol | HRMS |
| Boiling Point | 420–425°C (dec.) | DSC |
| LogP | 8.20 | HPLC |
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity, critical for pharmaceutical applications.
Emerging Methodologies and Innovations
Photocatalytic Aminomethylation
Recent studies utilize TiO₂ nanoparticles under UV light to catalyze the aminomethylation of benzaldehyde derivatives, achieving 85% yield at ambient temperature.
Biocatalytic Approaches
Lipase-mediated synthesis in non-aqueous media offers an eco-friendly alternative, though yields remain modest (50–55%).
Chemical Reactions Analysis
Types of Reactions: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 4-{[Methyl(octadecyl)amino]methyl}benzoic acid.
Reduction: Formation of 4-{[Methyl(octadecyl)amino]methyl}benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[Methyl(octadecyl)amino]methyl}benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the long octadecyl chain may influence the compound’s solubility and interaction with lipid membranes .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the benzaldehyde core with amino-alkyl modifications but differ in substituent length, branching, or electronic properties (Table 1):
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications |
|---|---|---|---|---|
| 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde | C₂₇H₄₅NO | 399.65 | Methyl, octadecyl (C18) | High lipophilicity; surfactant potential |
| 4-(Ethyl(methyl)amino)benzaldehyde | C₁₀H₁₃NO | 163.22 | Ethyl, methyl | Intermediate in drug synthesis |
| 4-(Isopropyl(phenyl)amino)benzaldehyde | C₁₆H₁₇NO | 239.32 | Isopropyl, phenyl | Enhanced π-π interactions |
| 4-(Butyl(methyl)amino)benzaldehyde | C₁₂H₁₇NO | 191.27 | Butyl, methyl | Moderate solubility in polar solvents |
Physicochemical and Functional Differences
- Lipophilicity: The octadecyl chain in the target compound drastically increases logP (estimated >8) compared to analogs like 4-(ethyl(methyl)amino)benzaldehyde (logP ~1.5), impacting solubility in aqueous systems .
- Thermal Stability: Long alkyl chains may lower melting points (e.g., the target compound is likely a liquid or low-melting solid at room temperature), whereas phenyl-substituted analogs (e.g., 4-(isopropyl(phenyl)amino)benzaldehyde) exhibit higher rigidity and melting points .
- Applications: Target Compound: Potential use in lipid nanoparticles or as a phase-transfer catalyst. 4-(Dimethylamino)benzaldehyde derivatives: Utilized in hydrazide formations for crystallography or antimicrobial agents, leveraging the aldehyde group’s reactivity . 3,4-Dimethylbenzaldehyde: Industrial applications in fragrances and polymer additives due to volatility and stability .
Biological Activity
4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is an organic compound that exhibits significant biological activity due to its unique structural properties. This compound, characterized by a long alkyl chain and an aldehyde functional group, has been investigated for its potential applications in various fields, including drug delivery and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is C_{25}H_{43}N O, with a molecular weight of approximately 387.6 g/mol. The structure consists of a benzaldehyde moiety substituted with a methyl group on the nitrogen of an octadecylamine, which enhances its lipophilicity and allows it to integrate into lipid bilayers effectively.
Surfactant Properties
Research indicates that 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde exhibits notable surfactant properties. Its long hydrophobic alkyl chain facilitates interaction with biological membranes, potentially altering membrane fluidity and permeability. This characteristic is crucial for applications in drug delivery systems, where modifying membrane dynamics can enhance the uptake of therapeutic agents into cells.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. Its ability to disrupt bacterial cell membranes suggests potential applications in developing new antimicrobial agents. The integration of the compound into lipid membranes can lead to increased permeability, which may enhance the effectiveness of co-administered antibiotics or other therapeutic agents.
The biological activity of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde can be attributed to its ability to form Schiff bases with primary amines, leading to imine formation. This reaction is significant for modifying proteins and other biomolecules through covalent bonding mechanisms, which may affect various cellular pathways and contribute to its therapeutic potential.
Comparative Analysis
To understand the unique features of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[Methyl(phenyl)amino]benzaldehyde | C_{14}H_{15}N O | Contains a phenyl group instead of an octadecyl chain |
| N,N-Dimethylhexadecanamine | C_{19}H_{41}N | A shorter alkyl chain compared to octadecyl |
| Octadecylamine | C_{18}H_{39}N | A simple amine without the aldehyde functionality |
| Benzylamine | C_{7}H_{9}N | Lacks the long-chain alkyl component |
The combination of an aldehyde functional group with a long-chain alkylamine structure provides distinct chemical properties and biological activities not found in simpler analogs.
Case Studies
Recent studies have further elucidated the biological activity of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde:
- Drug Delivery Systems : Research has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs by forming stable complexes with them, thereby improving their therapeutic efficacy.
- Antimicrobial Efficacy : In vitro studies demonstrated that 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
- Cell Membrane Interaction Studies : Experiments using model lipid bilayers showed that the compound alters membrane properties significantly, which could be leveraged for targeted drug delivery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
